molecular formula C18H17NO5S B2481990 2-Oxo-2-phenylethyl 3-((4-nitrobenzyl)thio)propanoate CAS No. 304475-11-4

2-Oxo-2-phenylethyl 3-((4-nitrobenzyl)thio)propanoate

Cat. No.: B2481990
CAS No.: 304475-11-4
M. Wt: 359.4
InChI Key: LXJPSKOBFDBSGH-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl 3-((4-nitrobenzyl)thio)propanoate: is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-2-phenylethyl 3-((4-nitrobenzyl)thio)propanoate typically involves the reaction of 2-oxo-2-phenylethyl propanoate with 4-nitrobenzyl thiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.

    Substitution: Concentrated sulfuric acid or nitric acid can be used for electrophilic substitution reactions.

Major Products Formed:

    Reduction: Formation of 2-amino-2-phenylethyl 3-((4-aminobenzyl)thio)propanoate.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: In organic synthesis, 2-Oxo-2-phenylethyl 3-((4-nitrobenzyl)thio)propanoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations.

Biology: The compound can be used in the study of enzyme inhibition and as a probe for understanding biochemical pathways involving thiol groups.

Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. The nitro and thiol groups in the compound can interact with biological molecules, making it a candidate for drug design.

Industry: In materials science, the compound can be used in the synthesis of polymers and other materials with specific properties. Its ability to undergo various chemical reactions makes it versatile for industrial applications.

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl 3-((4-nitrobenzyl)thio)propanoate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the thiol group can form covalent bonds with cysteine residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 2-Oxo-2-phenylethyl 3-((4-aminobenzyl)thio)propanoate
  • 2-Oxo-2-phenylethyl 3-((4-methylbenzyl)thio)propanoate
  • 2-Oxo-2-phenylethyl 3-((4-chlorobenzyl)thio)propanoate

Uniqueness: The presence of both a nitro group and a thiol group in 2-Oxo-2-phenylethyl 3-((4-nitrobenzyl)thio)propanoate makes it unique compared to its analogs. The nitro group can undergo reduction to form an amino group, providing additional functional versatility. The thiol group allows for covalent interactions with biological molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

phenacyl 3-[(4-nitrophenyl)methylsulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5S/c20-17(15-4-2-1-3-5-15)12-24-18(21)10-11-25-13-14-6-8-16(9-7-14)19(22)23/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJPSKOBFDBSGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)CCSCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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